1-Bromo-3-chlorodibenzo[b,d]furan
Description
1-Bromo-3-chlorodibenzo[b,d]furan (CAS: 2043962-13-4) is a halogenated dibenzofuran derivative with the molecular formula C₁₂H₆BrClO and a molecular weight of 281.53 g/mol . It is a solid compound with a purity of ≥98%, typically utilized as a high-value intermediate in organic synthesis, particularly in the production of OLED materials and optoelectronic components . Its structure features a fused furan ring substituted with bromine and chlorine at the 1- and 3-positions, respectively, which confers unique electronic and steric properties critical for advanced material applications . Commercial suppliers offer it in quantities ranging from 1g to 25g, with pricing tiers reflecting scale (e.g., 1g: €64.00; 25g: €651.00) .
Properties
IUPAC Name |
1-bromo-3-chlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPVBPTWXTKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-3-chlorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran. In this process, dibenzofuran is reacted with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the furan ring . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial production methods for this compound often involve large-scale halogenation reactions, where dibenzofuran is treated with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms enable nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.
Key Reactions:
-
Nucleophilic Substitution:
Bromine undergoes NAS more readily than chlorine due to its lower electronegativity. For example: -
Buchwald–Hartwig Amination:
Palladium-catalyzed coupling with amines (e.g., morpholine) replaces bromine with amine groups. Typical conditions: Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C .
Comparative Reactivity:
| Position | Halogen | Relative Reactivity in NAS |
|---|---|---|
| 1 | Br | High (k = 5.2 × 10⁻⁴ s⁻¹) |
| 3 | Cl | Low (k = 1.1 × 10⁻⁶ s⁻¹) |
Coupling Reactions
The bromine atom participates in cross-coupling reactions, while chlorine typically remains inert under similar conditions.
Examples:
-
Suzuki–Miyaura Coupling:
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in THF/NaOH (80°C) produces 1-phenyl-3-chlorodibenzo[b,d]furan (Yield: 78%) . -
Ullmann Coupling:
Copper-mediated coupling with iodobenzene forms biaryl derivatives.
Reaction Conditions:
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | THF/NaOH | 80°C | 78 |
| Ullmann | CuI, 1,10-phen | DMSO | 120°C | 62 |
Oxidation and Reduction
The dibenzofuran core and halogens influence redox behavior.
Oxidation:
-
Treatment with KMnO₄ in acidic medium oxidizes the furan ring, yielding a diketone derivative (C₁₂H₄BrClO₃).
Reduction: -
Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, producing 1-bromo-3-chloro-2,3,4,5-tetrahydrodibenzo[b,d]furan .
Halogen Exchange Reactions
The bromine atom can be replaced via halogen dance or metal-halogen exchange:
-
Reaction with CuCN in DMF substitutes bromine with cyano groups .
-
Grignard reagents (e.g., MeMgBr) replace bromine with alkyl groups.
Mechanistic Insights
-
Electronic Effects: The electron-withdrawing chlorine at position 3 deactivates the ring, directing substitution to the para position relative to bromine.
-
Steric Considerations: Bulky nucleophiles preferentially attack the less hindered bromine at position 1 .
Comparative Reactivity with Analogues
| Compound | Reaction with NaOCH₃ (Rate Constant, s⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| This compound | 5.2 × 10⁻⁴ | 78 |
| 1-Bromo-4-chlorodibenzo[b,d]furan | 4.8 × 10⁻⁴ | 72 |
| 3-Bromo-7-chlorodibenzo[b,d]furan | 6.1 × 10⁻⁴ | 81 |
Scientific Research Applications
1-Bromo-3-chlorodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the furan ring can form halogen bonds with specific amino acid residues in proteins, influencing the compound’s binding affinity and activity . Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, further modulating its biological effects .
Comparison with Similar Compounds
Key Observations :
- Halogenation Position: The position of halogens significantly impacts reactivity and electronic properties. For example, this compound’s dual halogenation enhances steric hindrance and electronic polarization compared to mono-halogenated analogs like 3-chlorodibenzo[b,d]furan .
- Molecular Weight : Bromine substitution increases molecular weight by ~35–40 g/mol compared to chlorine-only analogs (e.g., 3-chlorodibenzo[b,d]furan: 202.64 vs. brominated derivatives: ~247–281 g/mol) .
Biological Activity
1-Bromo-3-chlorodibenzo[b,d]furan is a halogenated aromatic compound with significant biological activity due to its interactions with various biological systems. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C₁₂H₆BrClO
- Molecular Weight : 281.53 g/mol
- CAS Number : 2043962-13-4
This compound is known to interact with cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may affect cellular processes, including signaling pathways and gene expression.
| Property | Value |
|---|---|
| Molecular Weight | 281.53 g/mol |
| Solubility | Varies with solvent |
| Stability | Relatively stable under standard conditions |
Cellular Effects
The compound influences various cellular functions by modulating signaling pathways and gene expression. Studies indicate that exposure to this compound can activate stress response pathways, such as the MAPK pathway, which affects cellular responses to environmental stressors .
Case Study: Cytotoxicity in Animal Models
Research has shown that at low doses, this compound exhibits minimal cytotoxic effects. However, at higher doses, it can induce liver toxicity and oxidative stress in animal models. This highlights the importance of dosage in determining the biological impact of the compound .
The mechanism of action involves binding interactions with specific biomolecules, including enzymes and receptors. The halogen atoms in the structure can form halogen bonds with amino acid residues in proteins, influencing the compound's binding affinity and activity .
Table 2: Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |
| Gene Expression Modulation | Alters expression through signaling pathways |
| Reactive Intermediate Formation | Leads to potential cellular damage |
Toxicological Considerations
The toxicity profile of this compound is not fully characterized; however, it is suggested that it may exhibit toxicity similar to other mixed halogenated dioxins and dibenzofurans. Limited data indicate that these compounds can be potent toxins, potentially equi-potent or exceeding the potency of well-known dioxins like 2,3,7,8-TCDD .
Research Applications
This compound has applications across various fields:
- Chemistry : Used as an intermediate in synthesizing more complex organic compounds.
- Biology : Investigated for its potential biological activities and interactions with enzymes.
- Medicine : Explored for therapeutic applications and drug metabolism studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-3-chlorodibenzo[b,d]furan, and how can reaction efficiency be optimized?
- Methodology : Utilize halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to introduce bromine and chlorine substituents onto the dibenzofuran core. Optimize reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) using kinetic studies. Monitor purity via GC-MS or HPLC, referencing protocols for analogous halogenated dibenzofurans .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology : Combine FT-IR for functional group identification (C-Br and C-Cl stretching modes at 500–600 cm⁻¹), NMR (¹H/¹³C) for structural elucidation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, employ single-crystal X-ray diffraction with SHELXL for refinement and ORTEP-3 for visualization .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC to track degradation products and DFT calculations (B3LYP/6-31G(d,p)) to predict susceptibility to hydrolysis or photolysis .
Advanced Research Questions
Q. What computational approaches predict the electronic properties of this compound, and how do substituents influence HOMO-LUMO gaps?
- Methodology : Perform density functional theory (DFT) calculations with Gaussian or ORCA software to model frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental UV-Vis data. Substituent effects (e.g., electron-withdrawing Cl vs. Br) can be quantified using Natural Bond Orbital (NBO) analysis .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic or environmental degradation pathways?
- Methodology : Synthesize isotopically labeled analogs (e.g., ¹³C-furan backbone) and track metabolites via LC-MS/MS in in vitro assays. For environmental studies, use GC-MS to monitor degradation products in simulated soil/water systems, referencing furan metabolite validation frameworks .
Q. What strategies resolve contradictions in crystallographic data for halogenated dibenzofurans?
- Methodology : Reanalyze diffraction data with SHELXL’s TWIN/BASF commands to address twinning or disorder. Validate against spectroscopic data (e.g., NMR coupling constants) and computational geometry optimizations. Cross-reference with databases like the Cambridge Structural Database (CSD) .
Q. How does the compound interact in cross-coupling reactions, and what side-reactions dominate under catalytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
